3',5'-dibromo-L-tyrosine methyl ester
Overview
Description
“3’,5’-dibromo-L-tyrosine methyl ester” is a derivative of L-Tyrosine , one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins . It has the molecular formula C10H11Br2NO3 and a molecular weight of 353.01 .
Molecular Structure Analysis
The molecular structure of “3’,5’-dibromo-L-tyrosine methyl ester” is based on its parent compound, L-Tyrosine, with the addition of two bromine atoms and a methyl ester group . The exact structure would require more detailed analysis or experimental data.Scientific Research Applications
Synthesis of L-Tyrosine Derivatives
A study by Zhou et al. (2020) explored the synthesis of L-3,4,5-trioxygenated phenylalanine derivatives from L-tyrosine. The process involved converting dibromo phenylalanine to bis-phenol through copper-catalyzed hydroxylation, demonstrating the synthetic potential of this methodology (Zhou et al., 2020).
Polymer Synthesis
Research by Tabatabai et al. (2002) described the synthesis of N-methacryloyl-L-tyrosine methyl ester and its utilization in polymer synthesis. This study highlighted the application of L-tyrosine derivatives in creating polymers with specific properties, useful in various scientific and industrial contexts (Tabatabai et al., 2002).
Fluorescent Sensing Applications
Hou et al. (2015) developed a fluorescent sensor for methyl parathion using L-tyrosine methyl ester functionalized carbon dots. This application underscores the potential of L-tyrosine derivatives in environmental monitoring and safety applications (Hou et al., 2015).
Prodrug Characteristics
A study by Nicolaï et al. (2011) explored L-tyrosine alkyl esters as prodrugs, analyzing their solid-state properties to better understand drug delivery mechanisms. This research indicates the potential of L-tyrosine derivatives, including 3',5'-dibromo-L-tyrosine methyl ester, in pharmaceutical applications (Nicolaï et al., 2011).
Biodegradable Polymer Fabrication
Research by Abdolmaleki et al. (2011) focused on the fabrication of biodegradable poly(ester-amide)s based on tyrosine natural amino acid. This study demonstrates the role of L-tyrosine derivatives in creating environmentally friendly materials (Abdolmaleki et al., 2011).
Pharmaceutical Research
A publication by Hasegawa and Shinohara (1998) discussed the synthesis of 2,6-dibromo-L-tyrosine, a close relative to this compound, highlighting its potential in pharmaceutical research and drug development (Hasegawa & Shinohara, 1998).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWWDKTXRPGESF-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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